

# Ulipristal Acetate: A Comprehensive Technical Guide on its Molecular Structure and Properties

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## Compound of Interest

Compound Name: *Ulipristal Diacetate*

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## Introduction

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with significant applications in emergency contraception and the management of uterine fibroids.[1][2][3] Its unique pharmacological profile, characterized by both antagonistic and partial agonistic effects on the progesterone receptor, has made it a subject of extensive research.[1][2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of ulipristal acetate, tailored for professionals in the fields of pharmaceutical research and drug development.

## Molecular Structure and Identification

Ulipristal acetate, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[1][3][4] Its structure is characterized by a steroidal backbone with a key substitution at the C11 position, which is crucial for its selective activity.

Identifier	Value
IUPAC Name	[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate[1][3]
CAS Number	126784-99-4[1][5][6]
Molecular Formula	C <sub>30</sub> H <sub>37</sub> NO <sub>4</sub> [1][5][6]
Molar Mass	475.629 g·mol <sup>-1</sup> [1]
SMILES	CC(=O)OC4(C(C)=O)CCC3C1CCC2=CC(=O)C CC2=C1C(CC34C)c5ccc(N(C)C)cc5[1]
InChI	InChI=1S/C30H37NO4/c1-18(32)30(35- 19(2)33)15-14-27-25-12-8-21-16-23(34)11-13- 24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7- 20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1- 5H3/t25-,26+,27-,29-,30-/m0/s1[1]
Synonyms	CDB-2914, Ella, EllaOne, Esmya[1][3]

## Physicochemical Properties

The physicochemical properties of ulipristal acetate are critical for its formulation, delivery, and pharmacokinetic profile.

Property	Value
Melting Point	183-186°C[5][7]
pKa (Strongest Basic)	4.89[2]
logP	5.11[2]
Water Solubility	0.00341 mg/mL[2]
Solubility in other solvents	DMF: 30 mg/mL, DMSO: 30-50 mg/mL, Ethanol: 30 mg/mL[6][8][9]
Appearance	White to off-white crystalline solid[10][11]

## Pharmacokinetics

Parameter	Value
Bioavailability	Nearly 100%[1]
Protein Binding	96.7–99.5%[1]
Metabolism	Primarily by CYP3A4, and to a lesser extent by CYP1A2 and CYP2D6[1][12]
Elimination Half-life	Approximately 32 hours[1][13]
Excretion	Approximately 90% via feces[1]

## Mechanism of Action

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that exerts both progesterone antagonist and partial agonist effects in a tissue-specific manner.[1][2] Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[12][13][14] In the treatment of uterine fibroids, it directly acts on the fibroids to reduce their size by inhibiting cell proliferation and inducing apoptosis.[12][14]

Ulipristal acetate binds with high affinity to the progesterone receptor (PR).[13] It also interacts with the glucocorticoid and androgen receptors, although with weaker activity compared to

other agents like mifepristone.[1][12]

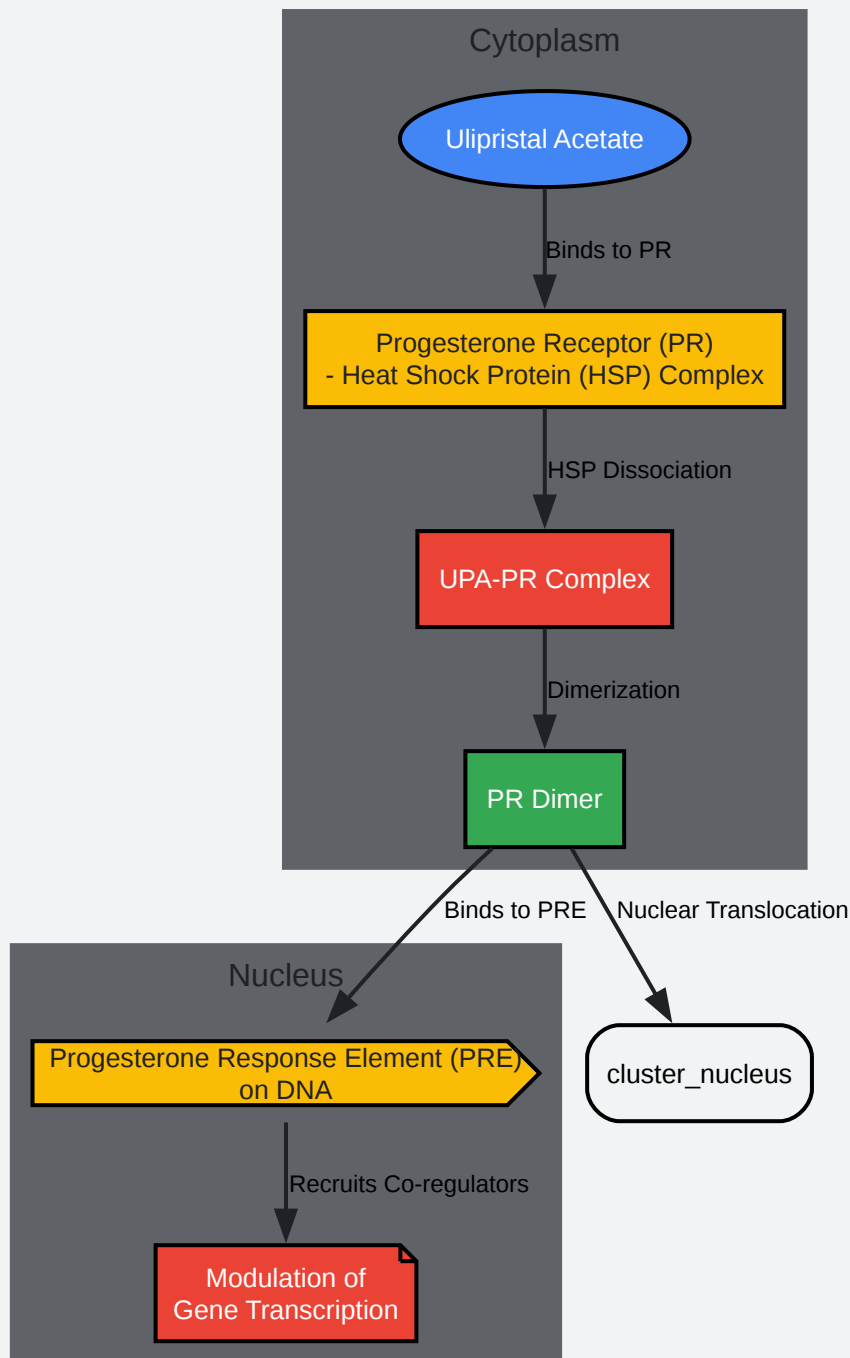
## Signaling Pathways

The biological effects of ulipristal acetate are mediated through its modulation of progesterone receptor signaling pathways. The progesterone receptor (PR) is a member of the nuclear receptor family of ligand-dependent transcription factors.[15] Progesterone signaling can be broadly categorized into genomic and non-genomic pathways.

### Classical (Genomic) Progesterone Receptor Signaling Pathway

In the classical pathway, the binding of a ligand to the progesterone receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs), triggers a conformational change.[16] This leads to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[16][17]

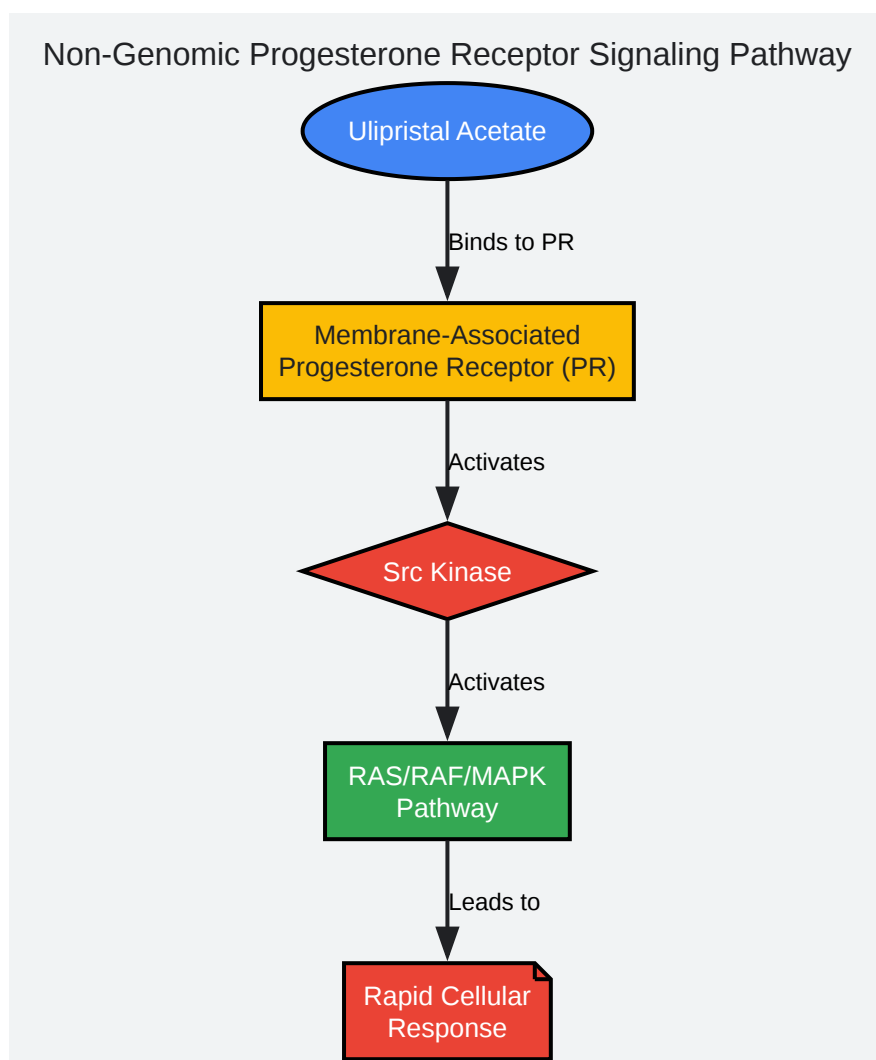
## Classical (Genomic) Progesterone Receptor Signaling Pathway

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## Classical (Genomic) Progesterone Receptor Signaling Pathway

**Non-Genomic Progesterone Receptor Signaling**

Progesterone receptors can also mediate rapid, non-genomic effects that do not require gene transcription.[18] These actions are often initiated at the cell membrane where PRs can interact with and activate various signaling kinases, such as Src kinase.[19] This can lead to the activation of downstream pathways like the RAS/RAF/MAPK cascade, resulting in rapid cellular responses.[16][19]



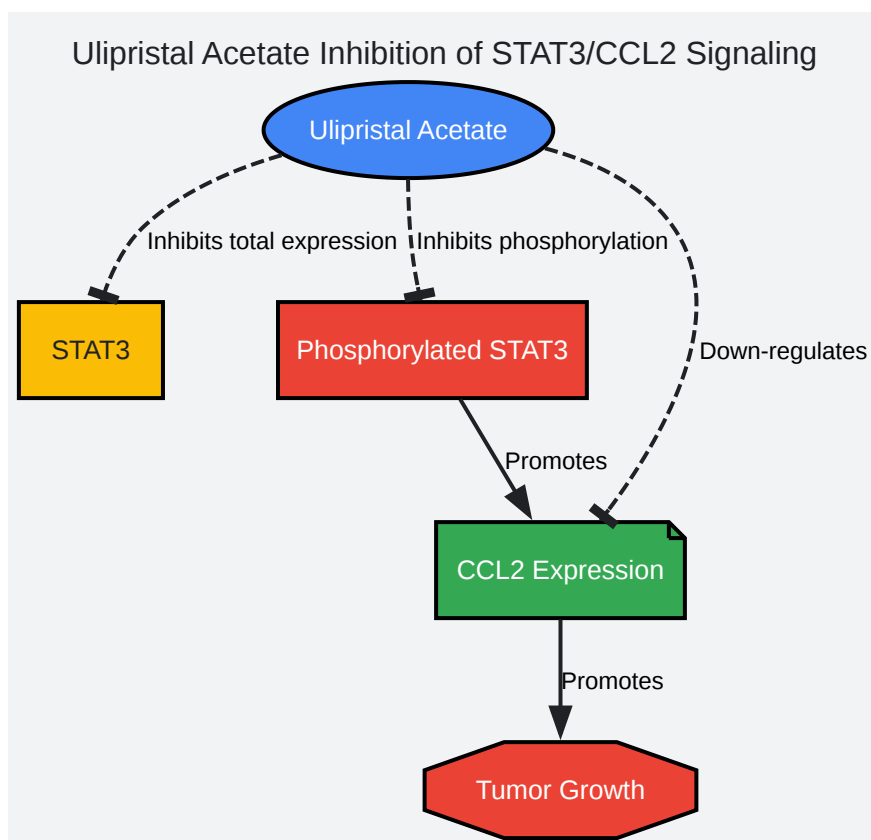
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#### Non-Genomic Progesterone Receptor Signaling

## Inhibition of STAT3/CCL2 Signaling Pathway

Recent research has shown that ulipristal acetate can induce cell death in uterine sarcoma by inhibiting the STAT3/CCL2 signaling pathway.[14][20] This effect appears to be independent of the progesterone receptor.[8][9][21] Ulipristal acetate down-regulates the expression of CCL2

and inhibits the phosphorylation and total expression of STAT3, leading to anti-tumor effects.[8][9][14][21]



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Ulipristal Acetate Inhibition of STAT3/CCL2 Signaling

## Experimental Protocols

### Determination of Aqueous Solubility (Shake-Flask Method)

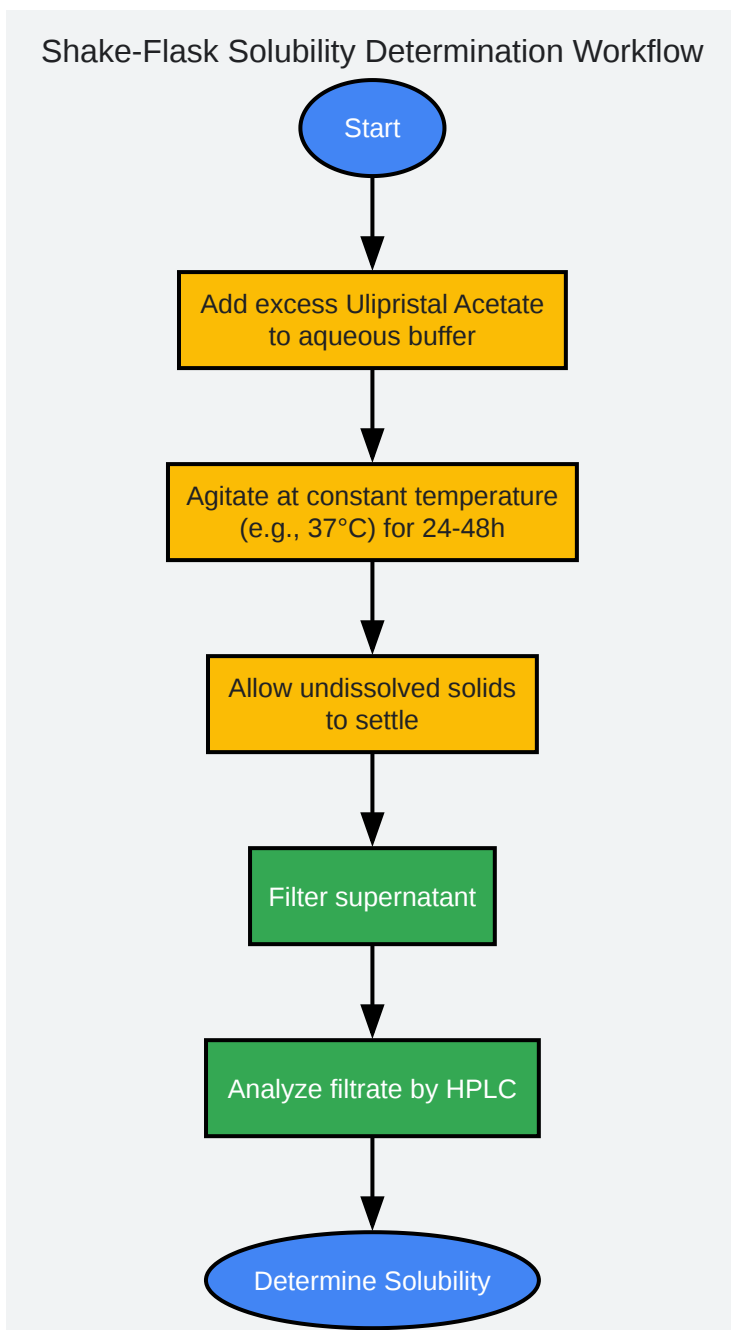
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[15]

Methodology:

- An excess amount of ulipristal acetate is added to a flask containing a known volume of aqueous buffer at a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).

- The flask is sealed and agitated in a temperature-controlled shaker bath (e.g., at  $37 \pm 1$  °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[22]
- After equilibration, the suspension is allowed to stand to permit the sedimentation of undissolved solids.
- An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to separate the dissolved drug from any remaining solid particles.
- The concentration of ulipristal acetate in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[23]
- The experiment is performed in triplicate for each pH condition.[22]





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#### Shake-Flask Solubility Determination Workflow

## Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.<sup>[1][19]</sup>

Methodology:

- A standard solution of ulipristal acetate (e.g., 1 mM) is prepared in a suitable solvent or co-solvent system if aqueous solubility is low.[1][19]
- The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[1][19]
- The pH of the solution is recorded after each incremental addition of the titrant.
- The titration is continued until a complete titration curve is obtained.
- The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.
- The determination is repeated at least three times to ensure accuracy.[1]

## Progesterone Receptor Binding Assay (Radioligand Competition Assay)

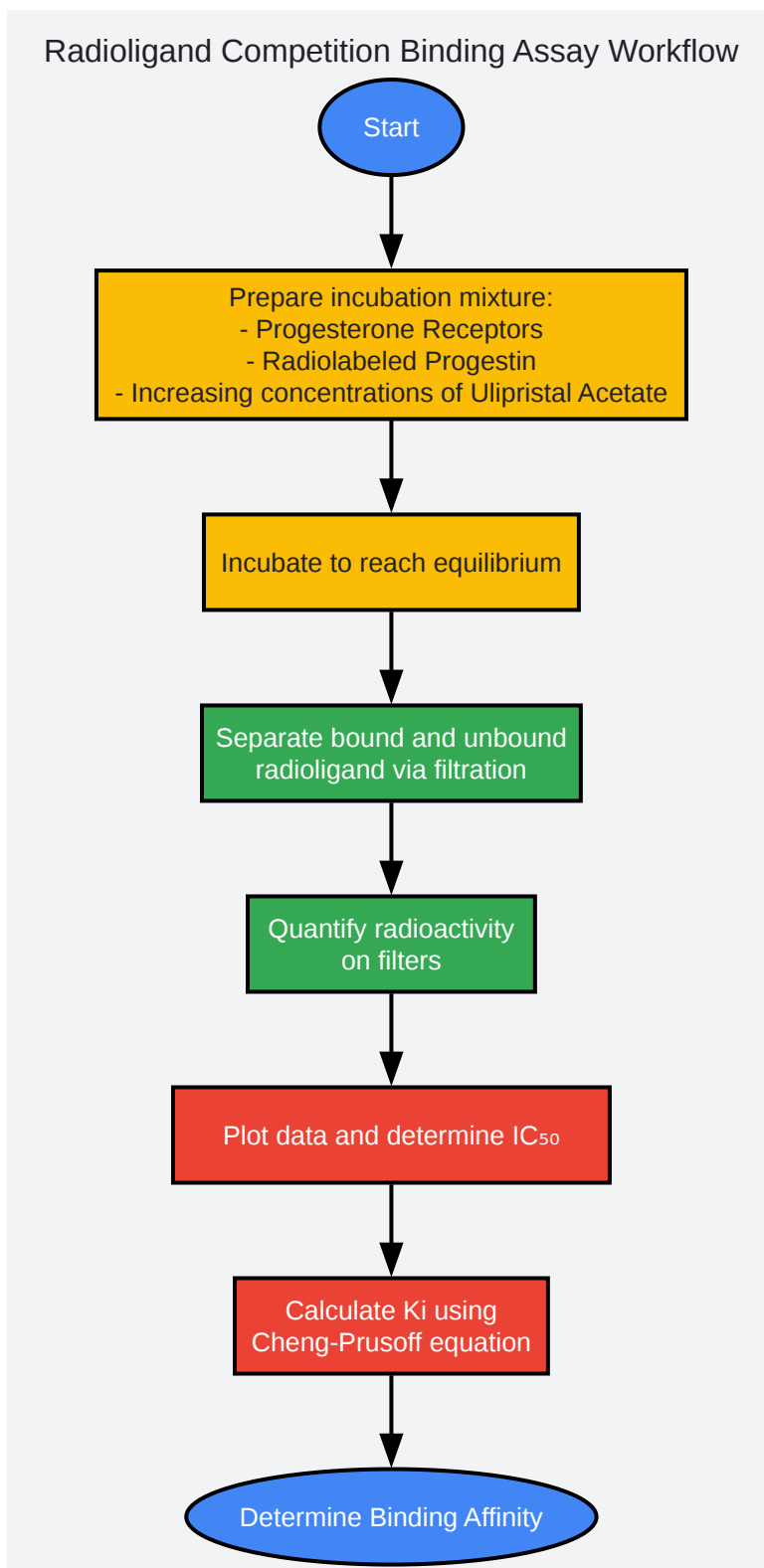
This assay is used to determine the binding affinity of ulipristal acetate to the progesterone receptor.

Methodology:

- A preparation containing progesterone receptors (e.g., from cell lysates or purified receptor protein) is incubated with a fixed concentration of a radiolabeled progestin (the radioligand, e.g.,  $^3\text{H}$ -progesterone).
- Increasing concentrations of unlabeled ulipristal acetate (the competitor) are added to the incubation mixture.
- The mixture is incubated to allow binding to reach equilibrium.
- The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.

- The amount of radioactivity on the filters is quantified using a scintillation counter.
- The data are plotted as the percentage of specific binding of the radioligand versus the concentration of ulipristal acetate.
- The  $IC_{50}$  value (the concentration of ulipristal acetate that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
- The  $K_i$  (inhibition constant), which represents the affinity of ulipristal acetate for the receptor, can then be calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation.

## Radioligand Competition Binding Assay Workflow

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## Radioligand Competition Binding Assay Workflow

## Conclusion

Ulipristal acetate is a well-characterized selective progesterone receptor modulator with a defined molecular structure and a distinct physicochemical and pharmacokinetic profile. Its mechanism of action through the modulation of progesterone receptor signaling pathways underpins its clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and quality control of this important pharmaceutical agent. A thorough understanding of these properties is essential for the development of new formulations and the exploration of novel therapeutic applications.

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